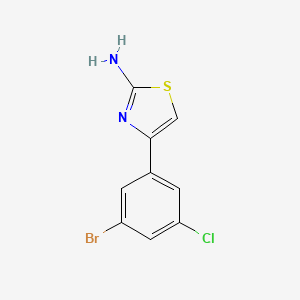
4-(3-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole ring substituted with a 3-bromo-5-chlorophenyl group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromo-5-chloroaniline with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions, leading to the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl or diaryl thiazoles.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(3-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can bind to active sites of enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity through halogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Chlorophenyl)-1,3-thiazol-2-amine
- 4-(3-Bromophenyl)-1,3-thiazol-2-amine
- 4-(3-Iodophenyl)-1,3-thiazol-2-amine
Uniqueness
4-(3-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potency and selectivity in various applications compared to its mono-substituted analogs .
Eigenschaften
Molekularformel |
C9H6BrClN2S |
|---|---|
Molekulargewicht |
289.58 g/mol |
IUPAC-Name |
4-(3-bromo-5-chlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrClN2S/c10-6-1-5(2-7(11)3-6)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |
InChI-Schlüssel |
VSNWOSINSJBWKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Br)C2=CSC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


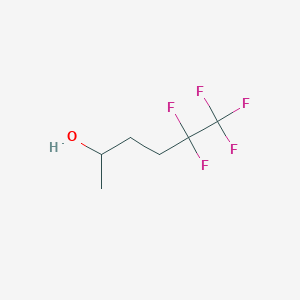
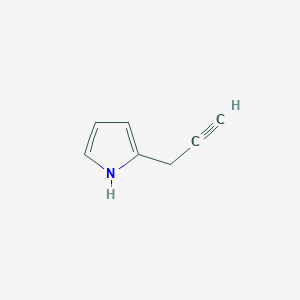
![2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B15323321.png)
![7-Oxaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B15323325.png)
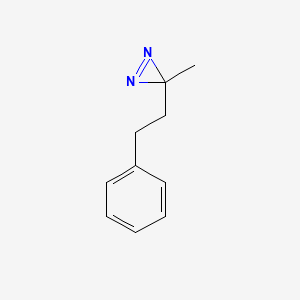
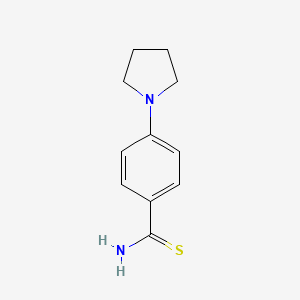


![{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol](/img/structure/B15323364.png)

![(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15323374.png)
![3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B15323375.png)
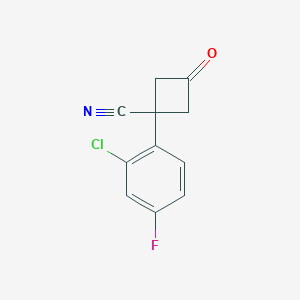
![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B15323382.png)
